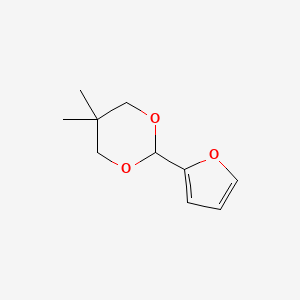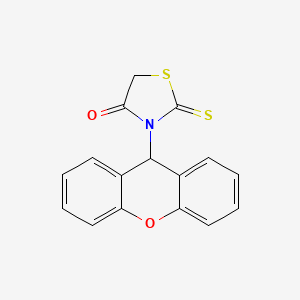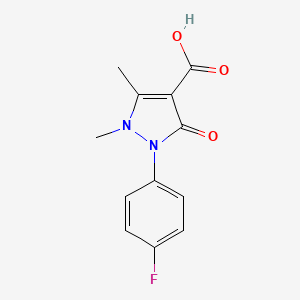
(3|A)-cholest-5-en-3-yl thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3|A)-cholest-5-en-3-yl thiocyanate is a chemical compound derived from cholesterol, where the hydroxyl group at the 3-position is replaced by a thiocyanate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3|A)-cholest-5-en-3-yl thiocyanate typically involves the reaction of cholesterol with thiocyanate reagents. One common method is the reaction of cholesterol with thiocyanogen (SCN)_2 in the presence of a suitable solvent, such as chloroform or dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, potentially involving continuous flow reactors and automated systems for monitoring and control.
化学反応の分析
Types of Reactions
(3|A)-cholest-5-en-3-yl thiocyanate can undergo various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the thiocyanate group can yield amines or other reduced sulfur-containing compounds.
Substitution: The thiocyanate group can be substituted by other nucleophiles, such as halides or hydroxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typically used.
Substitution: Nucleophiles like sodium iodide (NaI) or potassium hydroxide (KOH) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines or other reduced sulfur compounds.
Substitution: Corresponding halides or alcohols.
科学的研究の応用
Chemistry
(3|A)-cholest-5-en-3-yl thiocyanate is used as a precursor in the synthesis of various organic compounds
Biology
In biological research, this compound is used to study the effects of thiocyanate-containing compounds on cellular processes. It can serve as a model compound to investigate the role of thiocyanates in biological systems.
Medicine
The compound has potential applications in medicine, particularly in the development of new drugs. Its ability to interact with biological molecules makes it a candidate for drug design and discovery.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the synthesis of high-performance materials and coatings.
作用機序
The mechanism of action of (3|A)-cholest-5-en-3-yl thiocyanate involves its interaction with molecular targets through the thiocyanate group. This group can form strong bonds with metal ions and other electrophilic centers, leading to various biochemical and chemical effects. The pathways involved may include the formation of coordination complexes and the modulation of enzyme activity.
類似化合物との比較
Similar Compounds
Cholesteryl chloride: Similar structure but with a chloride group instead of thiocyanate.
Cholesteryl acetate: Contains an acetate group at the 3-position.
Cholesteryl benzoate: Features a benzoate group at the 3-position.
Uniqueness
(3|A)-cholest-5-en-3-yl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and potential biological activity. This makes it different from other cholesterol derivatives and valuable for specific applications in research and industry.
特性
CAS番号 |
14745-89-2 |
|---|---|
分子式 |
C28H45NS |
分子量 |
427.7 g/mol |
IUPAC名 |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] thiocyanate |
InChI |
InChI=1S/C28H45NS/c1-19(2)7-6-8-20(3)24-11-12-25-23-10-9-21-17-22(30-18-29)13-15-27(21,4)26(23)14-16-28(24,25)5/h9,19-20,22-26H,6-8,10-17H2,1-5H3/t20-,22+,23+,24-,25+,26+,27+,28-/m1/s1 |
InChIキー |
PFFFOIVMEXOESX-PXBBAZSNSA-N |
異性体SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)SC#N)C)C |
正規SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)SC#N)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[1,2-a]imidazole](/img/structure/B14743785.png)
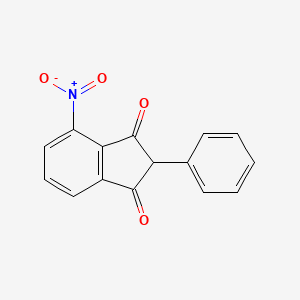
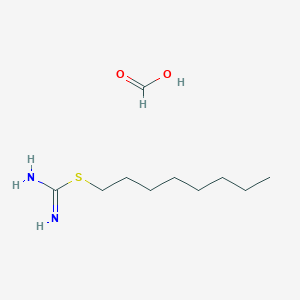
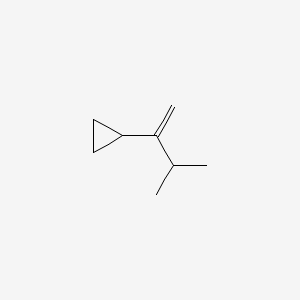
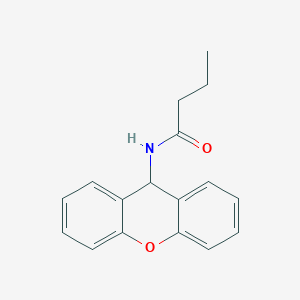
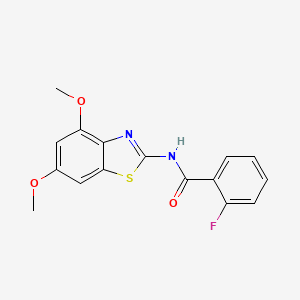


![(2-Chlorophenyl)[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14743831.png)

